molecular formula C21H19N7O2S B3237903 N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396768-01-6

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3237903
CAS No.: 1396768-01-6
M. Wt: 433.5
InChI Key: OWOQXGDSKWAUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a tetrazole ring, and a cyclopentylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the tetrazole ring and the cyclopentylcarbamoyl group. Key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the tetrazole ring: This step often involves the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the cyclopentylcarbamoyl group: This is typically done through the reaction of the tetrazole derivative with cyclopentyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities.

    Tetrazole derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole are structurally related.

    Carbamoyl derivatives: Compounds like cyclopentylcarbamic acid and N-cyclopentylurea are similar in terms of the carbamoyl group.

Uniqueness

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[5-(cyclopentylcarbamoyl)tetrazol-2-yl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c29-19(22-13-5-1-2-6-13)18-25-27-28(26-18)15-11-9-14(10-12-15)23-20(30)21-24-16-7-3-4-8-17(16)31-21/h3-4,7-13H,1-2,5-6H2,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOQXGDSKWAUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 5
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.